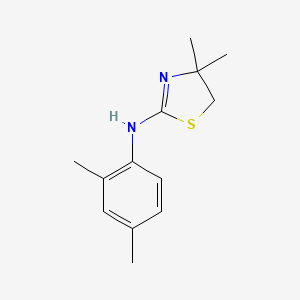

N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a 4,4-dimethyl substitution on the thiazole ring, which can influence its chemical properties and reactivity.

Mécanisme D'action

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, also known as Amitraz, are the alpha-adrenergic receptors and octopamine receptors of the central nervous system . These receptors play a crucial role in the regulation of neurotransmitter release, thus influencing the nervous system’s function.

Mode of Action

Amitraz acts as an alpha-adrenergic agonist , meaning it binds to and activates alpha-adrenergic receptors . It also interacts with octopamine receptors, leading to overexcitation in insects . Additionally, Amitraz inhibits the activity of enzymes like monoamine oxidases and prostaglandin synthesis , further contributing to its insecticidal effects .

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation and eventually paralysis and death in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, enhancing the overexcitation effect .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amitraz is limited. It is known to be volatile and almost insoluble in water . This suggests that its bioavailability may be influenced by its method of administration and the environmental conditions.

Result of Action

The result of Amitraz’s action is the overexcitation of the nervous system in insects, leading to their paralysis and death . This makes it an effective insecticide and acaricide, particularly against mites and ticks .

Action Environment

The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. For instance, under less acidic conditions (pH 3–6), the compound can undergo changes to form different substances . Furthermore, exposure to humans mainly occurs through inhalation or dermal contact during its use or production . Therefore, the use of protective measures is recommended to minimize exposure and potential health risks.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the 2,4-Dimethylphenyl Group: This step involves the reaction of the thiazole intermediate with 2,4-dimethylphenyl isocyanate or a similar reagent to introduce the desired phenyl group.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atom, potentially converting the thiazole ring into a more saturated structure.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazole derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be explored for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, suggesting that this compound might exhibit similar bioactivities.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its stable thiazole ring and functionalizable phenyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,4-dimethylphenyl)-thiazol-2-amine: Lacks the 4,4-dimethyl substitution, which can affect its reactivity and stability.

N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Similar structure but without the 4,4-dimethyl groups, potentially altering its chemical properties.

Uniqueness

The presence of both the 2,4-dimethylphenyl group and the 4,4-dimethyl substitutions makes N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine unique. These substitutions can influence the compound’s electronic distribution, steric hindrance, and overall reactivity, distinguishing it from other thiazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-9-5-6-11(10(2)7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWBRZXERQPAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(CS2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2900453.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)

![3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2900455.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2900467.png)

![1,1-Difluoro-5-azaspiro[2.5]octan-4-one](/img/structure/B2900470.png)

![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2900473.png)